

Independent Validation of YM-430's Pharmacological Profile: A Comparative Guide

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Compound of Interest

Compound Name: YM-430

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of **YM-430**, a dual β 1-adrenergic receptor antagonist and calcium channel blocker, with established cardiovascular agents. The information is compiled from available preclinical data to assist researchers in evaluating its potential therapeutic utility and understanding its mechanism of action in the context of current treatment options.

Overview of YM-430

YM-430 is an investigational compound identified as a 1,4-dihydropyridine derivative with a dual mechanism of action: selective β 1-adrenergic receptor blockade and calcium channel antagonism[1]. This unique combination suggests potential applications in the management of cardiovascular conditions such as angina and hypertension, aiming to reduce myocardial oxygen demand and improve coronary blood flow simultaneously[1][2]. Preclinical studies in animal models have demonstrated its efficacy in producing vasodilation, reducing blood pressure, and protecting against experimentally induced myocardial ischemia[1][2].

Comparative Pharmacological Profiles

To provide a comprehensive assessment of **YM-430**'s pharmacological profile, it is compared with established drugs that share one or both of its mechanisms of action. The comparators selected are:

- Carvedilol: A non-selective β -blocker with α 1-blocking activity, resulting in vasodilation.
- Nebivolol: A third-generation β 1-selective blocker that also promotes vasodilation through nitric oxide release.
- Amlodipine: A dihydropyridine calcium channel blocker widely used for hypertension and angina.
- Nifedipine: A dihydropyridine calcium channel blocker, representing an earlier generation of this class.

The following tables summarize the available quantitative data for **YM-430** and its comparators.

Table 1: In Vitro Potency and Efficacy

| Compound | Target(s) | Assay | Species | Potency (IC50/EC50) | Reference |
|------------|---|---|-----------------------|---------------------|---------------------|
| YM-430 | Calcium Channel & β 1-Adrenergic Receptor | Inhibition of 3,4-diaminopyridine-induced rhythmic contractions | Dog (Coronary Artery) | 59.2 nM | [2] |
| Carvedilol | β 1, β 2, α 1-Adrenergic Receptors | Not specified | Not specified | Not specified | |
| Nebivolol | β 1-Adrenergic Receptor | Not specified | Not specified | Not specified | |
| Amlodipine | L-type Calcium Channels | Not specified | Not specified | Not specified | |
| Nifedipine | L-type Calcium Channels | Not specified | Not specified | Not specified | |

Note: Detailed in vitro potency data for **YM-430** on specific receptor binding is not publicly available. Data for comparator drugs are extensive and can be found in specialized pharmacology databases.

Table 2: In Vivo Efficacy in Animal Models

| Compound | Model | Species | Dose | Effect | Reference |
|----------|--|-----------------|-------------------------------|---|---------------------|
| YM-430 | Arginine vasopressin-induced ST-segment depression | Rat | 10-100 mg/kg PO | IC50: 36.6 mg/kg | [2] |
| YM-430 | Coronary artery occlusion-induced ST-segment elevation | Dog | 0.3 mg/kg IV | Significant inhibition | [2] |
| YM-430 | Isoproterenol-induced tachycardia | Rat | 0.1 µg/kg IV (isoproterenol) | Inhibition of tachycardia | [1] |
| YM-430 | Hypotension | Dog (conscious) | 0.1-1 mg/kg IV | Dose-dependent hypotension with tachycardia | [1] |
| YM-430 | Hypotension | Rat (conscious) | 100 mg/kg PO | Long-lasting hypotensive effect with slight tachycardia | [1] |

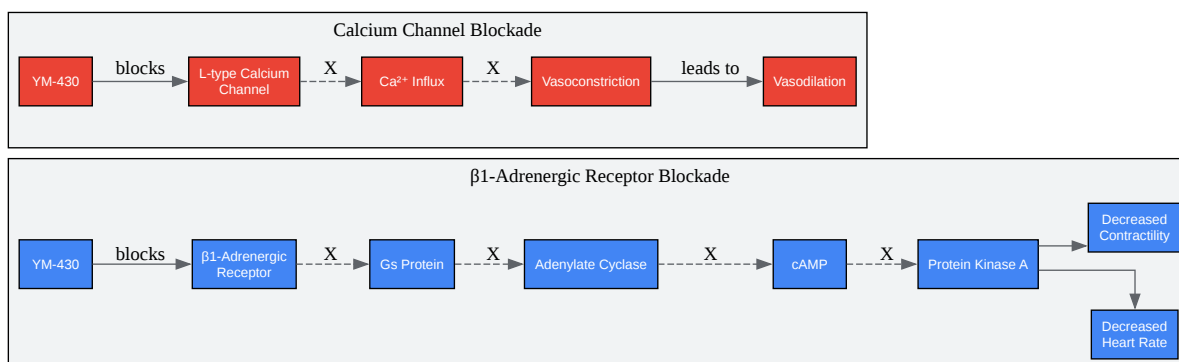
Table 3: Pharmacokinetic Parameters

| Parameter | YM-430 | Carvedilol | Nebivolol | Amlodipine | Nifedipine |
|-----------------|--------------------|---|---|--|--|
| Bioavailability | Data not available | ~25-35% | 12% (extensive metabolizers) to 96% (poor metabolizers) | 64-90% | 45-75% |
| Protein Binding | Data not available | >98% | ~98% | ~93% | 92-98% |
| Half-life | Data not available | 7-10 hours | 10-19 hours | 30-50 hours | 2-5 hours |
| Metabolism | Data not available | Extensive hepatic (CYP2D6, CYP2C9) | Extensive hepatic (CYP2D6) | Extensive hepatic | Extensive hepatic (CYP3A4) |
| Excretion | Data not available | Primarily feces | Urine and feces | Primarily urine (as metabolites) | Primarily urine (as metabolites) |

Note: Pharmacokinetic data for **YM-430** is not publicly available.

Signaling Pathways and Experimental Workflows

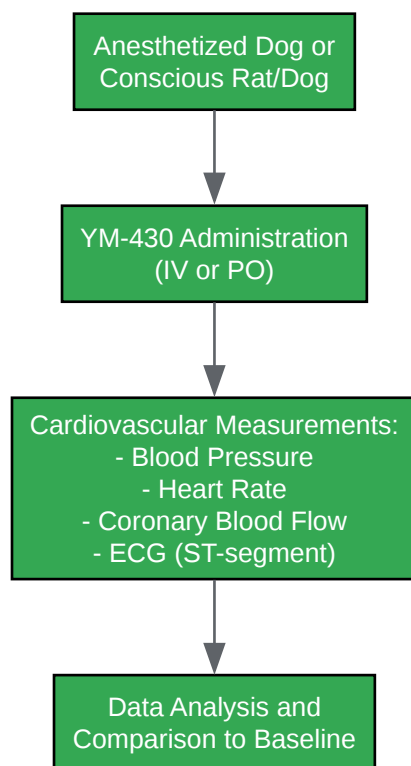
Signaling Pathway of YM-430



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Caption: Dual mechanism of **YM-430**.

Experimental Workflow for In Vivo Cardiovascular Assessment



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Caption: In vivo cardiovascular assessment workflow.

Experimental Protocols

The following are summaries of the methodologies used in the preclinical evaluation of **YM-430**, based on the available publications.

Cardiovascular Effects in Anesthetized Dogs

- **Animal Model:** Beagle dogs were anesthetized, and catheters were inserted for drug administration and measurement of cardiovascular parameters.
- **Drug Administration:** **YM-430** was administered intravenously at doses ranging from 0.01 to 0.3 mg/kg.
- **Measurements:** Mean blood pressure, heart rate, total peripheral resistance, and a double product (heart rate \times systolic blood pressure) were recorded. Coronary and other arterial blood flows were measured using electromagnetic flow probes. The effects on the maximal

rate of rise of left ventricular pressure (max dp/dt) and the PQ interval of the electrocardiogram were also assessed.

- Data Analysis: Dose-dependent effects of **YM-430** on the measured parameters were evaluated.

Antianginal Effects in a Rat Model of Myocardial Ischemia

- Animal Model: Anesthetized rats were used.
- Induction of Ischemia: Arginine vasopressin was administered intravenously to induce ST-segment depression on the electrocardiogram, mimicking myocardial ischemia.
- Drug Administration: **YM-430** was administered orally at doses ranging from 10 to 100 mg/kg.
- Measurements: The degree of ST-segment depression was measured from the ECG recordings.
- Data Analysis: The dose-response relationship for the inhibition of ST-segment depression by **YM-430** was determined, and the IC₅₀ value was calculated.

Antianginal Effects in a Dog Model of Coronary Occlusion

- Animal Model: Anesthetized dogs underwent a thoracotomy to expose the heart.
- Induction of Ischemia: The left anterior descending coronary artery was occluded to induce myocardial ischemia, resulting in ST-segment elevation on the epicardial electrocardiogram.
- Drug Administration: **YM-430** was administered intravenously at a dose of 0.3 mg/kg.
- Measurements: ST-segment elevation was monitored from the epicardial ECG.
- Data Analysis: The effect of **YM-430** on the magnitude of ST-segment elevation was evaluated.

Discussion and Conclusion

YM-430 demonstrates a promising preclinical pharmacological profile as a dual-acting agent for potential cardiovascular therapies. Its ability to combine β 1-adrenergic blockade with calcium channel antagonism in a single molecule could offer advantages in terms of efficacy and patient compliance. The available in vivo data in dogs and rats confirm its intended effects on blood pressure, heart rate, and myocardial ischemia[1][2].

However, a significant lack of publicly available data on its pharmacokinetics, receptor binding affinities, and safety profile limits a comprehensive comparison with established drugs. Without this information, it is challenging to predict its clinical utility and potential for adverse effects. The absence of any publicly accessible clinical trial data suggests that the development of **YM-430** may have been discontinued.

For researchers interested in this or similar dual-acting compounds, the preclinical data on **YM-430** provides a basis for further investigation. Future studies would need to focus on elucidating the complete pharmacokinetic and pharmacodynamic profile and conducting thorough safety assessments to validate its therapeutic potential. The experimental models described in the publications on **YM-430** serve as a useful reference for designing such studies.

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References

- 1. Cardiovascular effects of YM430, a 1,4-dihydropyridine derivative with beta-adrenoceptor blocking activity, in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianginal effects of YM430, a novel calcium entry-blocking and beta-adrenoceptor-blocking agent in several experimental angina models - PubMed [pubmed.ncbi.nlm.nih.gov]
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